

An In-depth Technical Guide on the Spectroscopic Data of Tetrapentylammonium

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **tetrapentylammonium**. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and a logical workflow for spectroscopic analysis.

Spectroscopic Data of Tetrapentylammonium

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for **tetrapentylammonium** salts. This quantitative data is essential for the structural elucidation and characterization of this quaternary ammonium compound.

Table 1: ¹H NMR Spectroscopic Data for **Tetrapentylammonium** Chloride

Protons	Chemical Shift (δ) in ppm
-N+-(CH2-CH2-CH2-CH3)4	3.38
-N+-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₄	1.71
-N+-(CH2-CH2-CH2-CH3)4	1.39
-N+-(CH2-CH2-CH2-CH3)4	1.39
-N+-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₄	0.93

Solvent: CDCl3



Table 2: 13C NMR Spectroscopic Data for Tetrapentylammonium Bromide

Carbon Atom	Chemical Shift (δ) in ppm
-N+-(CH2-CH2-CH2-CH3)4	58.6
-N+-(CH2-CH2-CH2-CH3)4	23.9
-N+-(CH2-CH2-CH2-CH3)4	22.0
-N+-(CH2-CH2-CH2-CH3)4	21.8
-N ⁺ -(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₄	13.9

Solvent: Not specified in the primary data source.

Table 3: IR Spectroscopic Data for **Tetrapentylammonium** Bromide

Wavenumber (cm ⁻¹)	Assignment
~2960	C-H stretch (asymmetric, -CH₃)
~2930	C-H stretch (asymmetric, -CH ₂)
~2870	C-H stretch (symmetric, -CH₃)
~2860	C-H stretch (symmetric, -CH ₂)
~1465	C-H bend (scissoring, -CH ₂)
~1380	C-H bend (symmetric, -CH₃)
~960	C-N stretch (quaternary ammonium)

Sample Preparation: KBr pellet or solution in an appropriate solvent.

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data. Below are generalized protocols for acquiring NMR and IR spectra of **tetrapentylammonium** salts, based on standard laboratory practices.



- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the tetrapentylammonium salt.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroformd, CDCl₃) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved; vortex or gently warm if necessary.
- Instrumentation and Data Acquisition:
 - The data presented was acquired on spectrometers operating at frequencies ranging from 60 MHz to 500 MHz.
 - Place the NMR tube in the spectrometer's probe.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
 - Reference the spectra to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).[1]
- 2. Infrared (IR) Spectroscopy
- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture,
 which can interfere with the spectrum.[2]

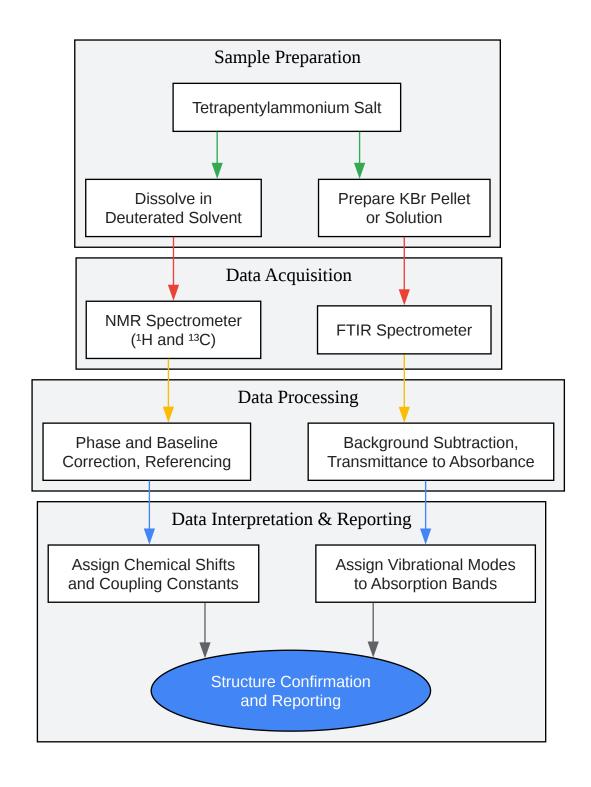


- In an agate mortar, grind 1-2 mg of the **tetrapentylammonium** salt with approximately 100-200 mg of the dry KBr.[3] The mixture should be homogenous.
- Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[2]
- Instrumentation and Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
 - Average multiple scans to improve the signal-to-noise ratio.
 - The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **tetrapentylammonium**.





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Caption: Workflow for Spectroscopic Analysis of **Tetrapentylammonium**.



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